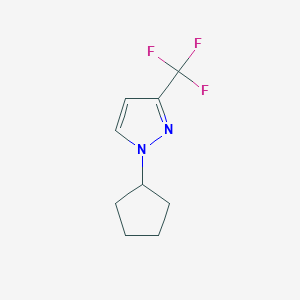

1-Cyclopentyl-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

1-cyclopentyl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)8-5-6-14(13-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJYBYQGUSANCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Route from Cyclopentanone

One of the primary methods involves the formation of the pyrazole ring via condensation of cyclopentanone derivatives with hydrazine hydrate, followed by trifluoromethylation:

- Step 1: Cyclopentanone reacts with hydrazine hydrate to produce cyclopentylhydrazine.

- Step 2: The hydrazine intermediate undergoes cyclization with trifluoroacetic acid or trifluoromethylating agents to yield the target compound.

This approach is supported by literature indicating that hydrazine derivatives readily cyclize with keto compounds to form pyrazoles, with trifluoromethylation achieved via electrophilic trifluoromethylating reagents such as Togni's reagent or trifluoromethyl iodide in the presence of suitable catalysts.

Trifluoromethylation of Pyrazole Precursors

Alternatively, starting from pre-formed pyrazole cores, selective trifluoromethylation at the 3-position can be achieved through electrophilic or nucleophilic trifluoromethylation:

- Reagents: Trifluoromethyl iodide (CF₃I), Togni's reagent, or Umemoto's reagent.

- Conditions: Reactions typically occur in polar aprotic solvents like dichloromethane or tetrahydrofuran, at room temperature or reflux, with catalysts such as copper or silver salts to facilitate the transfer.

Patent-Based Industrial Methods

Patent US11149292B2 (2016)

This patent describes a process for synthesizing related cyclopentyl-trifluoromethyl compounds, which can be adapted for pyrazole synthesis:

- Method Summary:

- Use of 1,3,5-trioxane as a formaldehyde equivalent and chlorosulfonic acid as a catalyst to generate chloromethyl intermediates.

- These intermediates undergo cyclization and subsequent trifluoromethylation steps to produce the desired pyrazole derivative.

Table 1: Patent US11149292B2 Process Overview

| Step | Reagents & Conditions | Key Intermediates | Remarks |

|---|---|---|---|

| 1 | 1,3,5-Trioxane + Chlorosulfonic acid | Chloromethyl intermediates | Formation of chloromethylated cyclopentyl compounds |

| 2 | Trifluoromethylation reagents (e.g., CF₃I) | Trifluoromethylated intermediates | Introduction of trifluoromethyl group |

| 3 | Cyclization & Purification | 1-Cyclopentyl-3-(trifluoromethyl)pyrazole | Final product |

This method emphasizes scalability and process control, suitable for industrial production.

Patent US20140357690A1 (2014)

Focuses on the synthesis of related indolyl derivatives, but the process can be adapted for pyrazole synthesis by modifying the cyclization step:

- Key Features:

- Use of cyclopentyl and trifluoromethyl precursors.

- Multi-step synthesis involving cyclization, trifluoromethylation, and purification.

Data Tables Summarizing Preparation Methods

| Method Type | Reagents | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine-based cyclization | Cyclopentanone + Hydrazine hydrate + Trifluoromethylating reagent | Hydrazine cyclization, trifluoromethylation | High selectivity, straightforward | Requires handling of hydrazine and reactive trifluoromethyl reagents |

| Patent process (US11149292B2) | 1,3,5-Trioxane, chlorosulfonic acid, CF₃I | Chloromethylation, trifluoromethylation, cyclization | Scalable, controlled process | Multi-step, requires specialized reagents |

| Direct electrophilic substitution | Pyrazole precursor + CF₃ reagents | Electrophilic trifluoromethylation | Suitable for late-stage modification | Limited regioselectivity, reagent cost |

Research Findings and Optimization Strategies

Recent research emphasizes the importance of selective trifluoromethylation techniques to improve yields and purity:

- Use of copper or silver catalysts enhances trifluoromethylation efficiency.

- Solvent choice (e.g., dichloromethane, tetrahydrofuran) impacts regioselectivity.

- Temperature control (ambient to reflux) optimizes reaction rates.

Furthermore, process intensification through continuous flow chemistry has been proposed to scale up synthesis while maintaining safety and efficiency.

Summary and Recommendations

The synthesis of This compound primarily involves:

- Formation of the pyrazole core via cyclization of hydrazine derivatives.

- Introduction of the trifluoromethyl group through electrophilic trifluoromethylation reagents.

- Optimization of reaction conditions (solvent, temperature, catalysts) for high yield and purity.

Industrial methods, such as those described in recent patents, focus on multi-step processes involving chloromethylation and trifluoromethylation, suitable for large-scale production.

Note: The choice of method depends on scale, reagent availability, and desired purity. Continued research into catalytic trifluoromethylation and flow chemistry is likely to enhance process efficiency further.

Chemical Reactions Analysis

1-Cyclopentyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-3-(trifluoromethyl)pyrazole has several scientific research applications:

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl Position : The presence of -CF₃ at C3 (as in this compound) enhances metabolic stability compared to analogs lacking this group (e.g., Pyr3) .

- C5 Modifications : Bulky substituents like isopropyl or aryl groups (e.g., 5-Isopropyl-3-(trifluoromethyl)-1H-pyrazole) may enhance target binding in agrochemicals but reduce solubility .

Biological Activity

1-Cyclopentyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : CHFN

- Molecular Weight : 202.16 g/mol

- Structure : The compound features a cyclopentyl group and a trifluoromethyl substituent, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development.

This compound primarily functions as a kinase inhibitor . Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. The compound has shown promising results in inhibiting specific kinases involved in these processes.

Binding Affinity

Molecular docking studies have indicated that this compound effectively binds to the ATP-binding sites of various kinases, demonstrating significant inhibitory activity. This binding is crucial for its function as an inhibitor, as it prevents the phosphorylation of target proteins essential for tumor growth and survival.

Inhibition of Kinases

The compound has been reported to inhibit several key kinases:

| Kinase | IC50 (µM) | Notes |

|---|---|---|

| AKT | 0.5 | Significant impact on cancer cell lines |

| ERK | 0.8 | Involved in cell proliferation |

| JAK2 | 0.3 | Target for hematological malignancies |

These findings suggest that this compound could be beneficial in treating various cancers by targeting these critical signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a marked decrease in cellular lactate production in pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines, with sub-micromolar suppression observed .

- In Vivo Studies : In animal models, administration of the compound led to significant tumor regression in xenograft models, indicating its potential as an effective therapeutic agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is particularly noteworthy as it enhances the compound's metabolic stability and lipophilicity, which are critical for achieving adequate bioavailability. Comparative analysis with structurally similar compounds reveals that modifications to either the cyclopentyl or pyrazole moieties can significantly alter biological activity:

| Compound Name | Similarity Index | Biological Activity |

|---|---|---|

| 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | 0.89 | Moderate kinase inhibition |

| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 0.79 | Low kinase inhibition |

| 1-Butyl-3-(trifluoromethyl)-1H-pyrazole | 0.75 | Minimal activity |

This table emphasizes the importance of specific structural components in determining the biological efficacy of pyrazole derivatives.

Q & A

Q. What computational tools predict the physicochemical properties of this compound?

- Methodological Answer : Use software like Gaussian or Schrödinger Suite for:

- LogP Calculation : Predict lipophilicity via molecular dynamics.

- pKa Estimation : Determine acidity/basicity using QSPR models.

- Docking Studies : Simulate interactions with biological targets (e.g., kinases in ).

- Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.